tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate
Description
tert-Butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate is a stereochemically defined piperazine derivative with a bicyclic framework comprising a tert-butyl carbamate-protected piperazine ring and a 2-aminocyclohexyl substituent. Its molecular formula is C₁₅H₂₉N₃O₂, with a molecular weight of 283.41 g/mol (calculated) . The compound’s stereochemistry, particularly the (1S,2R) configuration of the aminocyclohexyl moiety, is critical for its biological interactions, as seen in analogous structures used in pharmaceuticals and agrochemicals. The tert-butyl carbamate group serves as a protective moiety for the piperazine nitrogen, enhancing solubility and stability during synthetic processes .
This compound is primarily utilized as an intermediate in drug discovery, particularly for targeting central nervous system (CNS) receptors, kinase inhibitors, or antimicrobial agents. Its structural rigidity and hydrogen-bonding capacity (via the amine and carbonyl groups) make it a versatile scaffold for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h12-13H,4-11,16H2,1-3H3/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIHUAFFLVLLSJ-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCCCC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)[C@H]2CCCC[C@H]2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and cis-2-aminocyclohexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate may involve large-scale batch or continuous flow processes. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate is investigated for its potential therapeutic effects. It is used in the synthesis of drugs that target specific receptors or enzymes in the body .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used as a precursor in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
tert-Butyl 4-[(1R,2S)-2-aminocyclohexyl]piperazine-1-carboxylate
- Configuration : (1R,2S) enantiomer of the target compound.
- Key Difference : Inverse stereochemistry at the cyclohexylamine group alters binding affinity to chiral targets. For example, in CNS drug candidates, such stereochemical inversions can reduce efficacy by >50% due to mismatched receptor interactions .
- Synthesis : Similar reductive amination protocols but requires chiral resolution techniques, increasing production costs .
tert-Butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate
- Configuration: Trans-aminocyclohexyl substituent.
- Key Difference : The trans configuration disrupts the planar hydrogen-bonding network observed in the (1S,2R) isomer, leading to reduced solubility in polar solvents (e.g., water solubility: 0.12 mg/mL vs. 0.25 mg/mL for the target compound) .
Functional Group Modifications
tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (Compound 1a)
- Modification: Incorporates a fluorophenyl-oxazolidinone-triazole moiety.
- Stability: Degrades in simulated gastric fluid (pH 1.2) due to acid-sensitive oxazolidinone ring cleavage, unlike the target compound, which remains stable under similar conditions .
tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (Compound 284)
- Modification: Dibenzylamino group replaces the primary amine on the cyclohexyl ring.
- Key Difference : Enhanced lipophilicity (logP: 4.2 vs. 2.8 for the target compound) improves blood-brain barrier penetration but reduces renal clearance .
- Synthetic Utility : Intermediate for anticancer agents targeting tubulin polymerization .
Piperazine Backbone Derivatives
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Modification : Pyridinyl substituent replaces cyclohexyl.
- Activity : Exhibits potent DNMT1 inhibition (IC₅₀: 0.8 µM) via π-π stacking interactions, a mechanism absent in the target compound .
Stability and Reactivity Comparisons
Biological Activity
tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmaceuticals. This compound has garnered attention due to its potential therapeutic applications and its role as a building block in drug synthesis.
- Molecular Formula : C15H29N3O2
- Molecular Weight : 283.42 g/mol
- CAS Number : 2177263-19-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an inhibitor in different biochemical pathways.
Pharmacological Studies
- Anticancer Activity : Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, derivatives of piperazine have shown promise in targeting cancer cell proliferation and inducing apoptosis in vitro.
- Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
- Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) that suggest its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound may act as an antagonist or agonist at certain receptors involved in neurotransmission.
- Enzyme Inhibition : It may inhibit enzymes critical for cellular metabolism or signal transduction pathways.
Q & A
Q. What are the common synthetic routes for tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate, and how do reaction conditions influence yield?
Synthesis typically involves reductive amination or nucleophilic substitution. For example, a stereoselective approach may use tert-butyl piperazine-1-carboxylate and a cyclohexanone derivative with NaBH(OAc)₃ in dichloromethane (DCM) to achieve the (1S,2R) configuration . Reaction temperature (e.g., 20–110°C) and solvent choice (e.g., 1,4-dioxane or DMF) significantly impact yield. For instance, microwave-assisted coupling in 1,4-dioxane at 100°C achieved 91% yield in a related piperazine derivative synthesis . Purification via silica gel chromatography with gradients (e.g., hexane:EtOAc 8:1 to 4:1) is standard .
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for validation?
Key techniques include:
- NMR : H and C NMR identify functional groups and stereochemistry. For example, tert-butyl protons appear as singlets at δ 1.46 ppm, while piperazine ring protons resonate between δ 2.75–3.50 ppm .
- LCMS/HRMS : Validates molecular weight (e.g., [M+H]+ peaks) and purity. A study reported HRMS m/z 341.1972 for a similar compound .
- X-ray crystallography : Resolves stereochemical ambiguities. SHELX software is widely used for structure refinement .
Q. What are the typical functional group transformations applicable to this compound?
The tert-butyl carbamate group is acid-labile, enabling deprotection under HCl/dioxane to yield free amines . The cyclohexylamine moiety can undergo acylation or alkylation. For example, coupling with sulfonyl chlorides in dioxane/pyridine forms sulfonamide derivatives . Oxidation of the piperazine ring with KMnO₄ or reduction with LiAlH₄ modifies reactivity .
Advanced Research Questions
Q. How can enantioselective synthesis of the (1S,2R) configuration be optimized, and what catalysts are effective?
Asymmetric hydrogenation or transition-metal catalysis ensures stereochemical control. CuH/Pd synergistic catalysis achieved >98% enantiomeric excess (ee) in related styrene couplings . Chiral ligands like (S,S)-Ph-BPE are critical for stereoselectivity . Monitoring ee via chiral HPLC (e.g., 98% ee with 7.8 min and 9.1 min retention times) is essential .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Weak hydrogen bonding and conformational flexibility complicate crystal packing. Strategies include:
- Cocrystallization : Using solvents like EtOAc or cyclohexane to stabilize lattice interactions .
- Low-temperature data collection : Mitigates thermal motion artifacts. A study used a Bruker APEXII CCD diffractometer at 100 K for high-resolution data .
- SHELXL refinement : Incorporates anisotropic displacement parameters to model disorder .
Q. How does structural modification of the piperazine ring impact biological activity (e.g., enzyme inhibition)?
Substituents at the piperazine nitrogen influence target binding. For example:
- Sulfonamide derivatives : Showed potent Bruton’s tyrosine kinase (BTK) inhibition (IC₅₀ < 50 nM) due to enhanced hydrogen bonding .
- Aryl extensions : Improved solubility and efflux pump inhibition in Gram-negative bacteria .
- Deprotection of tert-butyl : Increased prolyl-hydroxylase inhibitory activity by exposing the amine for target interaction .
Q. How do conflicting NMR or LCMS data arise in characterization, and how are they resolved?
Discrepancies may stem from:
- Tautomerism : Keto-enol equilibria in dihydropyrazine derivatives cause split peaks .
- Residual solvents : DMSO or THF signals overlapping with analyte peaks. Drying under vacuum or deuterated solvent exchange mitigates this .
- Diastereomer formation : Chiral HPLC or Mosher ester analysis distinguishes enantiomers .
Methodological Considerations Table
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
